molecular formula C12H15N B14285333 Pyrido[1,2-a]indole, 6,7,8,9,9a,10-hexahydro- CAS No. 136638-69-2

Pyrido[1,2-a]indole, 6,7,8,9,9a,10-hexahydro-

Cat. No.: B14285333
CAS No.: 136638-69-2
M. Wt: 173.25 g/mol
InChI Key: IIBICGUGXWEGTL-UHFFFAOYSA-N
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Description

Pyrido[1,2-a]indole, 6,7,8,9,9a,10-hexahydro- is a heterocyclic compound that belongs to the class of pyridoindoles. This compound is structurally characterized by a fused pyridine and indole ring system. Pyridoindoles are known for their diverse biological activities and are found in various natural products and synthetic pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pyrido[1,2-a]indole derivatives can be achieved through several methods. One common approach involves the construction of the pyridine nucleus on the indole fragment. For example, a three-component reaction of indole-2-carbaldehyde with alkynes and 2-bromoacetophenones in dimethylformamide (DMF) at 110°C can yield pyrido[1,2-a]indole esters . Another method involves the cyclization of benzyl-substituted pyridines .

Industrial Production Methods: Industrial production of pyrido[1,2-a]indole derivatives often employs metal-catalyzed reactions. These methods are advantageous due to their high efficiency and selectivity. For instance, visible light-photocatalyzed formal (4 + 2) cycloaddition of indole-derived bromides and alkenes or alkynes in a microchannel reactor has been developed as a novel and efficient synthesis route .

Chemical Reactions Analysis

Types of Reactions: Pyrido[1,2-a]indole derivatives undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions: Common reagents used in the reactions of pyrido[1,2-a]indole derivatives include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve halogenating agents and nucleophiles under mild conditions .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of pyrido[1,2-a]indole can yield pyrido[1,2-a]indol-6(7H)-ones, while reduction can produce various hydrogenated derivatives .

Mechanism of Action

The mechanism of action of pyrido[1,2-a]indole derivatives involves their interaction with various molecular targets and pathways. These compounds can inhibit specific enzymes or receptors, leading to their biological effects. For example, some pyrido[1,2-a]indole derivatives exhibit antitumor activity by inhibiting topoisomerase enzymes, which are essential for DNA replication .

Comparison with Similar Compounds

Pyrido[1,2-a]indole derivatives can be compared with other similar compounds, such as pyrimido[1,2-a]indoles. Both classes of compounds share a fused ring system but differ in their specific ring structures and biological activities. Pyrimido[1,2-a]indoles, for instance, are known for their antifungal and hypoglycemic activities . The unique structural features of pyrido[1,2-a]indole derivatives, such as their fluorescent properties, set them apart from other similar compounds .

List of Similar Compounds:
  • Pyrimido[1,2-a]indoles
  • Indolo[2,1-a]isoquinolines
  • 1,2,4-Triazines

Properties

CAS No.

136638-69-2

Molecular Formula

C12H15N

Molecular Weight

173.25 g/mol

IUPAC Name

6,7,8,9,9a,10-hexahydropyrido[1,2-a]indole

InChI

InChI=1S/C12H15N/c1-2-7-12-10(5-1)9-11-6-3-4-8-13(11)12/h1-2,5,7,11H,3-4,6,8-9H2

InChI Key

IIBICGUGXWEGTL-UHFFFAOYSA-N

Canonical SMILES

C1CCN2C(C1)CC3=CC=CC=C32

Origin of Product

United States

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